molecular formula C12H13F3O2 B13718174 5-Methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol

5-Methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B13718174
M. Wt: 246.22 g/mol
InChI Key: XGBSBGZZAIWNOB-UHFFFAOYSA-N
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Description

5-Methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C12H13F3O2 It is a derivative of tetrahydronaphthalene, featuring a methoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps but utilizes industrial-grade equipment and reagents to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Produces a ketone or aldehyde derivative.

    Reduction: Results in a hydrocarbon derivative.

    Substitution: Yields various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-Methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone
  • 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone oxime

Uniqueness

5-Methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific structural features, such as the presence of both a methoxy group and a trifluoromethyl group on a tetrahydronaphthalene backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

5-methoxy-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-ol

InChI

InChI=1S/C12H13F3O2/c1-17-10-6-2-5-9-8(10)4-3-7-11(9,16)12(13,14)15/h2,5-6,16H,3-4,7H2,1H3

InChI Key

XGBSBGZZAIWNOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCCC2(C(F)(F)F)O

Origin of Product

United States

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